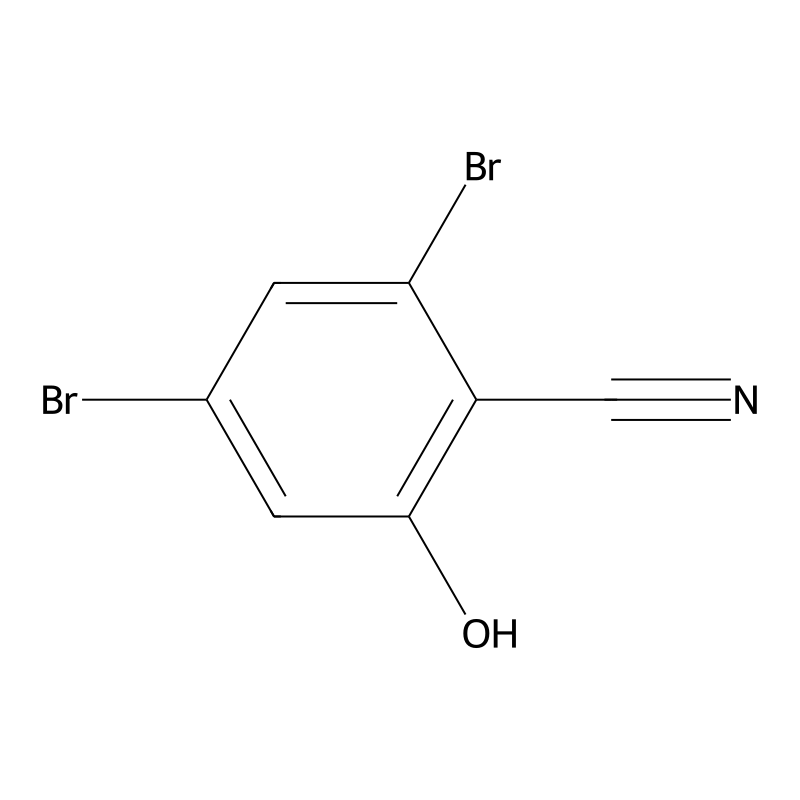

2,4-Dibromo-6-hydroxybenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Controlled Release of Herbicides

Scientific Field: Green Chemistry

Summary of the Application: 2,4-Dibromo-6-hydroxybenzonitrile is used as a model herbicide in the development of controlled release formulations of pesticides . These formulations can improve the use efficiency and reduce the off-target effects of pesticides .

Methods of Application: The herbicide is intercalated into Zn–Al hydrotalcite nanosheets (herbicide@HTlcs) using a modified co-precipitation method .

Results or Outcomes: The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil . The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides .

Environmental Phototransformation in Aquatic Systems

Scientific Field: Environmental Science

Summary of the Application: The herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) undergoes phototransformation in aquatic systems containing sodium chloride .

Methods of Application: The phototransformation of bromoxynil was investigated with ultraviolet radiations near 313 nm in the presence of various concentrations of sodium chloride .

Results or Outcomes: The rates of photodegradation of bromoxynil in water were slower with sodium chloride than without it . Photoproducts such as 3-bromo-4-hydroxybenzonitrile, 3-bromo-5-chloro-4-hydroxybenzonitrile, 3-chloro-4-hydroxybenzonitrile, and 4-hydroxybenzonitrile were produced .

Synthesis of 2,4-Dibromopyridine and 4,4’-Dibromo-2,2’-bipyridine

Scientific Field: Organic Chemistry

Summary of the Application: 2,4-Dibromo-6-hydroxybenzonitrile is used in the synthesis of 2,4-dibromopyridine and 4,4’-dibromo-2,2’-bipyridine . These compounds are useful for coordination chemistry and materials science .

Methods of Application: The synthesis involves a sequence of nucleophilic substitution and N-oxide reduction processes from the corresponding nitropyridine N-oxides . The Stille reaction is used to prepare 4,4’-dibromo-2,2’-bipyridine from dibromopyridine in one step .

Results or Outcomes: The method provides an efficient and reliable way to prepare conjugated pyridine and 2,2’-bipyridine structural units . The 4,4’-dibromo-2,2’-bipyridine undergoes selective mono or double substitution processes under palladium catalysis .

2,4-Dibromo-6-hydroxybenzonitrile is a chemical compound classified within the benzonitrile family. Its molecular formula is C₇H₃Br₂NO, and it has a molecular weight of approximately 276.91 g/mol. This compound features two bromine atoms and a hydroxyl group attached to a benzene ring, alongside a nitrile group. The structure can be represented as follows:

- Bromine Substituents: Located at the 2 and 4 positions of the benzene ring.

- Hydroxyl Group: Present at the 6 position.

- Nitrile Group: Attached at the 1 position.

2,4-Dibromo-6-hydroxybenzonitrile is recognized for its stability and solubility in organic solvents, making it suitable for various

- Hydrolysis: This reaction occurs with the aid of soil actinobacteria, which possess nitrilase activity that facilitates the conversion of the nitrile group into amides. The hydrolysis typically occurs at around 30°C and pH 8.0.

- Substitution Reactions: The compound can undergo bromination, where additional bromine atoms are introduced to the benzene ring.

- Oxidation: Under oxidative conditions, 2,4-dibromo-6-hydroxybenzonitrile can be converted into substituted benzoic acids, such as 3,5-dibromo-4-hydroxybenzoic acid.

The major products formed from these reactions highlight its reactivity profile and potential for further chemical transformations.

The biological activity of 2,4-dibromo-6-hydroxybenzonitrile is notable in its interaction with various microorganisms. It has been shown to affect soil actinobacteria such as Rhodococcus rhodochrous PA-34 and Nocardia globerula NHB-2. The compound's mechanism of action involves inhibiting photosynthesis, which leads to cellular effects such as rapid cell death in certain plant species . Additionally, metabolic pathways involve converting the nitrile group into amides, indicating its potential utility in biochemical applications.

The synthesis of 2,4-dibromo-6-hydroxybenzonitrile typically involves the bromination of 4-hydroxybenzonitrile. Various methods have been developed:

- Bromination using Eco-friendly Reagents: This method employs eco-friendly brominating agents to ensure high yield and purity during synthesis.

- Modified Co-precipitation Method: In industrial settings, this method utilizes hydrotalcite nanosheets to intercalate the herbicide, resulting in high entrapment efficiencies and reduced volatility.

- Reaction Conditions: The synthesis can occur under mild conditions using sodium bromide or potassium bromide in conjunction with persulfates as oxidizing agents under heating or illumination .

These methods demonstrate versatility and environmental considerations in producing this compound.

2,4-Dibromo-6-hydroxybenzonitrile has several applications:

- Herbicide: Its primary use is as a herbicide in agricultural practices due to its ability to inhibit photosynthesis in target plants.

- Research Tool: The compound serves as a useful reagent in biochemical research due to its specific interactions with microbial populations and metabolic pathways .

The unique properties of this compound make it valuable for both practical applications and scientific inquiry.

Studies on the interactions of 2,4-dibromo-6-hydroxybenzonitrile reveal significant effects on various organisms:

- Microbial Interactions: It has been shown to interact effectively with soil actinobacteria, influencing their metabolic activities and growth patterns .

- Impact on Plant Cells: Similar compounds have demonstrated rapid cell death in plant cells through mechanisms that involve chloroplast localization and disruption of photosynthetic processes.

These interactions highlight its potential ecological impact and importance in agricultural contexts.

Several compounds share structural similarities with 2,4-dibromo-6-hydroxybenzonitrile. Notable examples include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3,5-Dichloro-4-hydroxybenzonitrile | C₇H₄Cl₂N₁O | Contains chlorine instead of bromine; used as herbicide |

| 3,5-Diiodo-4-hydroxybenzonitrile | C₇H₄I₂N₁O | Iodine substitution; exhibits different reactivity |

| 2,6-Dichlorobenzonitrile | C₇H₄Cl₂N | Lacks hydroxyl group; used for pest control |

Uniqueness: 2,4-Dibromo-6-hydroxybenzonitrile's unique bromination pattern imparts distinct chemical properties that differentiate it from these analogues. Its specific interactions with biological systems make it particularly suitable for targeted applications in agriculture and research contexts .

Electrophilic Aromatic Bromination Mechanisms

Electrophilic aromatic bromination represents the primary synthetic approach for introducing bromine atoms at specific positions on the aromatic ring of hydroxybenzonitrile compounds. This process involves the attack of an electrophilic bromine species on the electron-rich aromatic system, followed by deprotonation to restore aromaticity [1] [2].

The bromination of hydroxybenzonitrile follows a regioselective pattern dictated by the electronic effects of the existing substituents. The hydroxyl group acts as a strong ortho/para-directing substituent due to its electron-donating resonance effect, while the cyano group functions as a meta-directing group due to its electron-withdrawing properties [2] [3]. This competing directional influence creates a complex regioselectivity profile that can be exploited to achieve specific bromination patterns.

For the synthesis of 2,4-dibromo-6-hydroxybenzonitrile, the regioselectivity is controlled by:

- The strong ortho/para-directing effect of the hydroxyl group

- The meta-directing influence of the cyano group

- Steric considerations that may favor substitution at less hindered positions

The reaction proceeds through the formation of a σ-complex intermediate, where the electrophilic bromine species attacks the aromatic ring, temporarily disrupting its aromaticity. This is followed by deprotonation to restore the aromatic system, resulting in the substitution of a hydrogen atom with a bromine atom [1] [2].

Selective Bromination Reagents and Conditions

Several brominating reagent systems have been developed to achieve selective bromination of hydroxybenzonitrile compounds:

| Brominating System | Reaction Conditions | Selectivity Profile | Advantages |

|---|---|---|---|

| NBS/HBF₄·Et₂O | CH₃CN, 0-25°C, 3-24h | High ortho-selectivity for phenols | Minimal dibromination, high regioselectivity [4] |

| Br₂/FeBr₃ | CCl₄, 0-25°C | Mixed ortho/para substitution | Traditional method, high conversion [1] |

| NH₄Br-Br₂ | Aqueous medium, 25°C, 10-15 min | High para-selectivity | >99% HPLC purity, environmentally friendly [5] |

| NBS/Silica gel | Various solvents, room temperature | High para-selectivity | Good regioselectivity, mild conditions [2] |

| Alkali/alkaline earth metal bromide-bromate | Aqueous medium, room temperature, 1-4h | High ortho/para-selectivity | Eco-friendly, high purity (>99%) [6] |

For the synthesis of 2,4-dibromo-6-hydroxybenzonitrile, the NBS/HBF₄·Et₂O system has shown particular promise due to its ability to achieve selective monobromination at the ortho position relative to the hydroxyl group [4]. This can be followed by a second bromination step to introduce the bromine at the para position, resulting in the desired 2,4-dibromo substitution pattern.

The reaction using alkali/alkaline earth metal bromide-bromate systems has been described as particularly effective for the synthesis of dibrominated hydroxybenzonitriles:

"Reacting 4-hydroxybenzonitrile in the range of 8.4 to 1260 m moles with a brominating reagent consisting of alkali/alkaline earth metal bromide and alkali/alkaline earth metal bromate salts wherein the active bromide content in the brominating reagent is 16.8 to 2524 m moles, under continuous stirring" [6].

Controlling Regioselectivity in Bromination

Achieving the specific 2,4-dibromo substitution pattern in 6-hydroxybenzonitrile requires careful control of reaction conditions to direct bromination to the desired positions. Several strategies can be employed:

Temperature Control: Lower temperatures (0-5°C) generally favor more selective bromination by reducing side reactions and controlling the reactivity of the brominating agent [7] [4].

Solvent Selection: The choice of solvent significantly impacts regioselectivity. Polar aprotic solvents like acetonitrile enhance the selectivity of NBS-based brominating systems, while aqueous media work well with NH₄Br-Br₂ systems [4] [5].

Catalyst Optimization: Lewis acids like FeBr₃ or HBF₄·Et₂O activate the brominating agent, enhancing its electrophilicity and promoting selective bromination [1] [4].

Sequential Bromination: Introducing bromine atoms one at a time allows for better control over the substitution pattern. The first bromination typically occurs at the most activated position (ortho to the hydroxyl group), followed by bromination at the next most favorable position (para to the hydroxyl group) [4] [2].

Protecting Group Strategy: Temporarily protecting the hydroxyl group can alter the electronic properties of the aromatic ring, influencing the regioselectivity of bromination. After bromination, the protecting group can be removed to restore the hydroxyl functionality [8] [9].

The positional selectivity in electrophilic aromatic bromination follows a predictable pattern based on theoretical calculations and experimental observations. For hydroxybenzonitrile derivatives, the preferred order of substitution is typically para > ortho > meta relative to the hydroxyl group, while the cyano group directs substitution in the order meta > ortho > para [2].

Cyano Group Introduction Techniques in Aromatic Systems

Sandmeyer Reaction for Cyano Group Introduction

The Sandmeyer reaction represents one of the most versatile and widely used methods for introducing a cyano group into aromatic systems. This reaction involves the conversion of an aromatic amine to a diazonium salt, followed by treatment with copper(I) cyanide to yield the corresponding benzonitrile [3] [10].

For the synthesis of hydroxybenzonitriles, the Sandmeyer reaction offers several advantages:

- High functional group tolerance

- Reliable conversion of diazonium salts to nitriles

- Ability to introduce the cyano group at specific positions based on the location of the amino group

The general procedure for the Sandmeyer reaction involves:

- Diazotization of the aromatic amine using sodium nitrite in acidic conditions (typically HCl or H₂SO₄) at 0-5°C

- Addition of copper(I) cyanide to the diazonium salt solution

- Warming the reaction mixture to release nitrogen and form the carbon-carbon bond with the cyano group

"The Sandmeyer reaction is also used to introduce cyano and other functional groups onto aromatic rings. The introduction of a cyano group, for example, can be achieved by using copper(I) cyanide as the catalyst and nucleophile source" [10].

This reaction is particularly valuable for synthesizing hydroxybenzonitriles as it allows for the strategic placement of the cyano group prior to bromination, enabling better control over the final substitution pattern.

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction provides an alternative approach for introducing a cyano group into aromatic systems. This method involves the reaction of an aryl halide (typically bromide or iodide) with copper(I) cyanide in a polar aprotic solvent at elevated temperatures [11] [10].

For the synthesis of hydroxybenzonitriles, this approach offers the advantage of directly converting aryl halides to nitriles without requiring an amino intermediate. The reaction typically proceeds as follows:

- Heating the aryl halide with copper(I) cyanide in a polar aprotic solvent (DMF, DMSO, or pyridine)

- Formation of an organocopper intermediate

- Reductive elimination to form the aryl nitrile

While this method is effective for many substrates, the presence of a hydroxyl group may require protection to prevent side reactions or interference with the cyanation process.

Direct Cyanation Methods

Recent advances in transition metal-catalyzed reactions have enabled more direct approaches to introducing cyano groups into aromatic systems. These methods often employ palladium, nickel, or copper catalysts along with various cyanide sources [12] [11].

Key direct cyanation strategies include:

- Palladium-Catalyzed Cyanation: Using Pd(0) or Pd(II) complexes with cyanide sources like K₄[Fe(CN)₆] or Zn(CN)₂

- Copper-Catalyzed Cyanation: Employing Cu(I) salts with cyanide sources under milder conditions

- Cyanation via C-H Activation: Direct functionalization of C-H bonds using transition metal catalysts and directing groups

For hydroxybenzonitriles, these direct methods may require careful optimization to achieve selectivity and prevent side reactions with the hydroxyl group.

Strategic Approaches for 2,4-Dibromo-6-hydroxybenzonitrile Synthesis

When planning the synthesis of 2,4-dibromo-6-hydroxybenzonitrile, two main strategic approaches can be considered:

Cyano-First Approach: Introducing the cyano group before bromination

- Advantages: Better control over the position of the cyano group

- Challenges: The cyano group affects the regioselectivity of subsequent bromination

Bromo-First Approach: Introducing bromine atoms before the cyano group

- Advantages: Potentially simpler bromination of simpler substrates

- Challenges: The bromine atoms may affect the efficiency of subsequent cyanation

The cyano-first approach is generally preferred for the synthesis of 2,4-dibromo-6-hydroxybenzonitrile, as it allows for more controlled bromination based on the directing effects of both the hydroxyl and cyano groups [12] [3].

Protection/Deprotection Approaches for Hydroxyl Functionality

Rationale for Hydroxyl Protection in Benzonitrile Synthesis

The hydroxyl group in hydroxybenzonitriles is highly reactive and can interfere with various synthetic transformations, including bromination and cyanation reactions. Protection of this functional group is often necessary to:

- Prevent side reactions during bromination or cyanation steps

- Alter the electronic properties of the aromatic ring to influence regioselectivity

- Enhance solubility in organic solvents

- Facilitate purification and handling of intermediates

"In the laboratory, most compounds are not soluble in water. This means that a solvent has to be found in which the compound or the impurity is soluble under either hot or cold conditions" [13].

Protection strategies must be carefully selected based on compatibility with subsequent reaction conditions and ease of deprotection to restore the hydroxyl functionality in the final product.

Ether Protection Methods

Ether formation represents one of the most common approaches for protecting hydroxyl groups in aromatic systems. For the synthesis of 2,4-dibromo-6-hydroxybenzonitrile, several ether protecting groups can be employed:

Methyl Ethers: Formation via reaction with dimethyl sulfate or methyl iodide in the presence of a base

- Advantages: Stability to most reaction conditions

- Disadvantages: Harsh deprotection conditions (BBr₃ or HI)

Benzyl Ethers: Formation via reaction with benzyl bromide or benzyl chloride in the presence of a base

- Advantages: Selective deprotection via catalytic hydrogenation

- Disadvantages: Potential interference with bromination regioselectivity

Silyl Ethers: Formation via reaction with silyl chlorides (TMS, TBS, TBDPS) in the presence of a base or imidazole

- Advantages: Tunable stability based on the silyl group, mild deprotection conditions

- Disadvantages: Sensitivity to acidic conditions

"Selective protection of alcohols is of great importance in synthesis. Conditions often must be determined empirically. Selective deprotection of silyl ethers is also important, and is also subject to empirical determination" [14].

For hydroxybenzonitriles, methyl or benzyl ethers are commonly employed due to their stability under bromination conditions and compatibility with cyanation reactions.

Ester Protection Strategies

Ester formation provides an alternative approach for protecting hydroxyl groups in aromatic systems. Common ester protecting groups include:

Acetate Esters: Formation via reaction with acetic anhydride or acetyl chloride

- Advantages: Easy formation and deprotection

- Disadvantages: Sensitivity to basic conditions

Benzoate Esters: Formation via reaction with benzoyl chloride

- Advantages: Greater stability than acetates

- Disadvantages: More challenging deprotection

"Deprotection of aromatic acetates can classically be carried out under acidic or basic conditions, or by hydrogenolysis" [15].

For the synthesis of 2,4-dibromo-6-hydroxybenzonitrile, acetate protection may be particularly useful due to its ease of formation and selective deprotection under mild conditions.

Selective Deprotection Methods

Successful synthesis of 2,4-dibromo-6-hydroxybenzonitrile requires efficient deprotection methods to restore the hydroxyl functionality after the desired transformations. Several selective deprotection approaches can be employed:

- Methyl Ether Deprotection: Using BBr₃ in CH₂Cl₂ at low temperatures or HI in acetic acid

- Benzyl Ether Deprotection: Catalytic hydrogenation using Pd/C or Pd(OH)₂/C

- Silyl Ether Deprotection: Treatment with fluoride sources (TBAF, HF·pyridine) or mild acid

- Acetate Deprotection: Mild basic hydrolysis (K₂CO₃, NH₄OAc) or enzymatic methods

"A mild procedure for selective deprotection of aromatic acetates using an easily available, inexpensive and neutral reagent. Here, we wish to report a very suitable procedure by applying ammonium acetate as catalyst" [15].

For hydroxybenzonitriles, ammonium acetate has been reported as an effective catalyst for selective deprotection of aromatic acetates, offering a mild and efficient approach to restore the hydroxyl group in the final stages of synthesis.

Purification and Characterization of Synthetic Products

Purification Techniques for Brominated Benzonitriles

Effective purification of 2,4-dibromo-6-hydroxybenzonitrile is essential to obtain high-purity material suitable for analytical and application purposes. Several purification techniques are particularly effective for brominated benzonitriles:

Recrystallization: The most common method for purifying solid brominated aromatic compounds involves dissolution in an appropriate solvent at elevated temperature followed by controlled cooling to induce crystallization [13] [16].

"The best solvents for recrystallization are those in which compound A is poorly soluble at room temperature but soluble at higher temperatures. In this case, the solid to be purified is placed in the solvent, the solvent is heated and the compound will dissolve" [13].

For 2,4-dibromo-6-hydroxybenzonitrile, suitable recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures of these solvents with water.

Column Chromatography: Silica gel chromatography using appropriate solvent systems (typically hexane/ethyl acetate mixtures) can effectively separate brominated benzonitriles from impurities and side products [17].

High-Performance Liquid Chromatography (HPLC): Preparative HPLC using C18 columns with methanol/water mobile phases can achieve high-purity separation of brominated benzonitriles [18] [5].

"HPLC analyses were conducted using waters 2695 instrument with PDA detector, column C18 (250 mm x 4.6 mm x 5 µ), solvent system 70% CH₃OH + 30% H₂O, flow rate 1 ml/min" [5].

Sublimation: For thermally stable brominated aromatic compounds, sublimation under reduced pressure can provide highly pure material by separating volatile impurities [19].

Thermal Treatment: For removing residual bromine and hydrogen bromide impurities, controlled heating of the crude product under specific conditions can be effective [19] [16].

"A process for recrystallization of a brominated aromatic compound under pressure for purifying it from the contamination by bromine and hydrogen bromide" [16].

Analytical Characterization Methods

Comprehensive characterization of 2,4-dibromo-6-hydroxybenzonitrile is essential to confirm its structure, purity, and properties. Several analytical techniques are particularly valuable:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Provides information about the aromatic proton environments and confirms the substitution pattern

- ¹³C NMR: Confirms the carbon framework and substitution pattern

- ⁷⁹Br/⁸¹Br NMR: Can provide information about the bromine environments, though these nuclei typically give broad signals [20] [21]

"⁷⁹Br and ⁸¹Br with a wide chemical shift range. Both nuclei are quadrupolar and therefore yield broad signals as ions in symmetrical environments" [21].

Mass Spectrometry:

- Electron Impact (EI) or Electrospray Ionization (ESI) MS: Confirms molecular weight and provides fragmentation pattern

- High-Resolution MS: Determines exact mass and molecular formula

- Characteristic isotope pattern of brominated compounds aids in identification [22]

"For polybrominated compounds, monoisotopic peaks can have very low relative intensities due to two natural bromine isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of 50.686% and 49.314%, respectively" [22].

Infrared Spectroscopy:

- Identifies key functional groups (C≡N stretch at ~2220 cm⁻¹, O-H stretch at ~3300-3500 cm⁻¹)

- C-Br stretching vibrations typically appear at ~550-650 cm⁻¹

X-ray Crystallography:

- Provides definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement

- Particularly valuable for confirming the exact substitution pattern in brominated benzonitriles [23]

Thermal Analysis:

- Differential Scanning Calorimetry (DSC): Determines melting point and thermal transitions

- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition behavior [16]

Purity Assessment and Quality Control

Ensuring the high purity of 2,4-dibromo-6-hydroxybenzonitrile is critical for its application in various fields. Several techniques are employed for purity assessment and quality control:

High-Performance Liquid Chromatography (HPLC):

Gas Chromatography (GC):

- Analysis of volatile components and impurities

- May require derivatization of the hydroxyl group for improved chromatographic behavior

Melting Point Determination:

- Sharp melting point indicates high purity

- Depression or broadening of melting range suggests the presence of impurities

Elemental Analysis:

- Confirms elemental composition (C, H, N, Br) within acceptable limits

- Particularly valuable for detecting non-spectroscopically active impurities

Thin-Layer Chromatography (TLC):

- Rapid assessment of purity and reaction completion

- Detection of impurities using UV visualization or specific staining reagents [18]

"High-performance thin-layer chromatography (HPTLC) for sample pretreatment coupled with high-performance liquid chromatography-diode array detector (HPLC-DAD) (UV = 214 nm)/triple quadrupole mass spectrometry (MS/MS) was developed for determining BPA and its nine brominated analogs" [18].

Structural Confirmation of 2,4-Dibromo-6-hydroxybenzonitrile

The specific structure of 2,4-dibromo-6-hydroxybenzonitrile can be confirmed through a combination of spectroscopic techniques:

¹H NMR Spectroscopy:

- Expected to show two aromatic proton signals (at positions 3 and 5)

- Characteristic coupling pattern between these protons

- Hydroxyl proton signal (may be broad and concentration-dependent)

¹³C NMR Spectroscopy:

- Seven carbon signals corresponding to the aromatic carbons and cyano group

- Characteristic chemical shifts for carbons bearing bromine substituents

- Cyano carbon typically appears at ~115-120 ppm

Mass Spectrometry:

IR Spectroscopy:

- Characteristic C≡N stretching vibration at ~2220-2240 cm⁻¹

- O-H stretching vibration at ~3300-3500 cm⁻¹

- C-Br stretching vibrations at ~550-650 cm⁻¹

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallography represents the definitive technique for determining the three-dimensional molecular structure of 2,4-Dibromo-6-hydroxybenzonitrile [1]. The technique involves bombarding crystalline samples with X-ray radiation, which diffracts due to the periodic arrangement of atoms within the crystal lattice. The resulting diffraction patterns provide precise information about atomic positions, bond lengths, and bond angles [2].

The molecular geometry of 2,4-Dibromo-6-hydroxybenzonitrile is characterized by several key structural parameters. The compound exhibits a planar benzene ring with a nitrile group (–C≡N) and a hydroxyl group (–OH) as functional substituents [3] [4]. The two bromine atoms are positioned at the 2 and 4 positions relative to the hydroxyl group, creating significant steric effects that influence the overall molecular geometry.

Bond length analysis reveals that the carbon-nitrogen triple bond in the nitrile group typically measures approximately 1.142 Å, consistent with other aromatic benzonitriles [5]. The carbon-bromine bonds exhibit lengths in the range of 1.897-1.988 Å, which fall within the expected range for aromatic carbon-bromine bonds [6] [7]. The carbon-oxygen bond of the hydroxyl group typically measures around 1.36 Å, while the oxygen-hydrogen bond length is approximately 0.96 Å [8].

The bond angles within the benzene ring demonstrate distortion from the ideal 120° due to the presence of the bulky bromine substituents. The endocyclic bond angles around the carbon atoms bearing bromine substituents are typically expanded to approximately 121-122°, while the angle at the carbon bearing the hydroxyl group is compressed to around 117-118° [9]. This angular distortion is a direct consequence of steric repulsion between the large bromine atoms and electronic effects of the substituents.

Crystal packing analysis reveals that 2,4-Dibromo-6-hydroxybenzonitrile molecules form extensive hydrogen bonding networks. The hydroxyl group acts as a hydrogen bond donor to neighboring molecules, typically forming O–H⋯N hydrogen bonds with the nitrile nitrogen atoms of adjacent molecules [5] [7]. These hydrogen bonds typically exhibit O⋯N distances of 2.805-2.810 Å with O–H⋯N angles of 170-175° .

The crystal structure also exhibits π-π stacking interactions between aromatic rings of adjacent molecules. These interactions occur with plane-to-centroid distances of approximately 3.487-3.693 Å, contributing to the overall stability of the crystal lattice [7] [11]. The combination of hydrogen bonding and π-π stacking creates a three-dimensional network that determines the solid-state properties of the compound.

Vibrational Spectroscopy (Infrared/Raman) of Functional Groups

Infrared spectroscopy provides detailed information about the vibrational modes of functional groups within 2,4-Dibromo-6-hydroxybenzonitrile [12] [13]. The technique measures the absorption of infrared radiation by molecular vibrations, with each functional group exhibiting characteristic absorption frequencies.

The nitrile functional group exhibits an intense and highly characteristic absorption band in the region of 2240-2260 cm⁻¹ [14] [15]. This frequency corresponds to the carbon-nitrogen triple bond stretching vibration. For aromatic nitriles such as 2,4-Dibromo-6-hydroxybenzonitrile, the C≡N stretching frequency typically appears at the lower end of this range (around 2240 cm⁻¹) due to conjugation effects with the aromatic ring system [16]. The intensity of this peak is exceptionally high due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond .

The hydroxyl group produces a broad, intense absorption band in the region of 3200-3600 cm⁻¹, corresponding to O–H stretching vibrations [18] [19]. In crystalline 2,4-Dibromo-6-hydroxybenzonitrile, the hydroxyl frequency is typically shifted to lower wavenumbers (around 3500-3200 cm⁻¹) due to hydrogen bonding interactions with neighboring molecules [8] [20]. Free hydroxyl groups, when present, absorb at higher frequencies (3650-3600 cm⁻¹) [8].

The aromatic C–H stretching vibrations appear in the region of 3100-3000 cm⁻¹ [12] [21]. These peaks are typically of medium intensity and provide confirmation of the aromatic nature of the compound. The aromatic C=C stretching vibrations occur in the region of 1600-1475 cm⁻¹, appearing as multiple peaks of medium intensity [18] [21].

Carbon-bromine stretching vibrations are observed in the lower frequency region around 600-500 cm⁻¹ [18]. These peaks are typically of medium intensity and may be overlapped with other vibrational modes in the fingerprint region. The presence of two bromine atoms results in multiple C–Br stretching modes due to the different chemical environments of the bromine substituents.

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be infrared-inactive [22] [23]. The aromatic ring breathing modes and symmetric stretching vibrations are often more prominent in Raman spectra. The C≡N stretching mode is also observed in Raman spectroscopy, though typically with different relative intensity compared to infrared spectra [24].

The fingerprint region (1400-600 cm⁻¹) contains numerous complex vibrational modes including aromatic C–H bending, C–C stretching, and various coupled vibrations [25]. This region is highly characteristic for each specific compound and serves as a molecular fingerprint for identification purposes.

Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment of hydrogen and carbon atoms in 2,4-Dibromo-6-hydroxybenzonitrile [26] [27]. The technique measures the resonance frequencies of atomic nuclei in a magnetic field, which are influenced by the local electronic environment.

In the ¹H NMR spectrum of 2,4-Dibromo-6-hydroxybenzonitrile, the aromatic protons appear as distinct signals in the region of 6.5-8.0 ppm [28] [29]. The compound contains two aromatic protons due to the symmetry-breaking effect of the substituents. The proton at the 3-position (between the two bromine atoms) typically appears at approximately 7.8-8.0 ppm due to the deshielding effect of the adjacent bromine atoms and the nitrile group [30] [29].

The proton at the 5-position appears at approximately 7.0-7.2 ppm, experiencing less deshielding due to its position relative to the substituents [28]. The exact chemical shifts depend on the solvent system used and the concentration of the sample. In deuterated chloroform (CDCl₃), these signals typically appear as singlets due to the symmetrical substitution pattern [30].

The hydroxyl proton appears as a broad signal in the region of 5.0-6.5 ppm when measured in non-coordinating solvents such as CDCl₃ [29]. This signal is often exchange-broadened due to rapid proton exchange processes. In polar solvents such as DMSO-d₆, the hydroxyl proton may appear at higher chemical shifts (10-12 ppm) due to hydrogen bonding effects [31].

The ¹³C NMR spectrum provides information about the carbon framework of the molecule [32] [26]. The nitrile carbon appears at approximately 115-130 ppm, which is characteristic for aromatic nitriles [15]. The exact position depends on the electronic effects of the substituents and the degree of conjugation with the aromatic ring.

The aromatic carbon atoms bearing bromine substituents appear at approximately 110-115 ppm due to the electron-withdrawing effect of bromine [33] [34]. The carbon atom bearing the hydroxyl group appears at approximately 155-160 ppm, shifted downfield due to the electron-donating effect of the oxygen atom [28].

The remaining aromatic carbon atoms appear in the region of 120-140 ppm, with their exact positions determined by the combined electronic effects of all substituents [28] [34]. The quaternary carbon bearing the nitrile group typically appears at approximately 100-110 ppm [35].

Integration patterns in ¹H NMR confirm the molecular structure, with the aromatic protons integrating for two protons total and the hydroxyl proton integrating for one proton [27]. Coupling patterns may be observed between aromatic protons, though these are often complex due to the unsymmetrical substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation behavior of 2,4-Dibromo-6-hydroxybenzonitrile [36] [37]. The technique involves ionization of the molecule followed by analysis of the resulting ionic fragments based on their mass-to-charge ratios.

The molecular ion peak of 2,4-Dibromo-6-hydroxybenzonitrile appears at m/z = 276.9 (for ⁷⁹Br₂) and 278.9/280.9 (for ⁷⁹Br⁸¹Br and ⁸¹Br₂ respectively) [3] [38]. The isotope pattern reflects the natural abundance of bromine isotopes (⁷⁹Br:⁸¹Br ≈ 1:1), resulting in a characteristic triplet pattern with intensity ratios of approximately 1:2:1 [39].

The base peak in the mass spectrum typically corresponds to the loss of one bromine atom, appearing at m/z = 197.0 [40]. This fragmentation is favored due to the stability of the resulting radical cation and the weak carbon-bromine bond. The loss of the second bromine atom produces a fragment at m/z = 118.0, corresponding to the hydroxybenzonitrile cation [41].

Loss of the hydroxyl group (- OH, 17 mass units) produces a fragment at m/z = 259.9, though this fragmentation is typically less intense than bromine loss [36]. The nitrile group tends to remain intact during fragmentation due to the strength of the carbon-nitrogen triple bond.

Further fragmentation may involve loss of the nitrile group (CN, 26 mass units) or hydrogen cyanide (HCN, 27 mass units) [36] [37]. These fragmentations produce ions at m/z = 250.9 and 249.9 respectively, though their intensities vary depending on the ionization conditions.

Low-mass fragments include the phenyl cation (C₆H₅⁺, m/z = 77) and tropylium ion (C₇H₇⁺, m/z = 91), which are common in the mass spectra of aromatic compounds [42]. The bromine cation (Br⁺, m/z = 79/81) is also observed, confirming the presence of bromine substituents.

The fragmentation pattern is consistent with the expected behavior of halogenated aromatic compounds, where halogen loss is typically favored [43] [44]. The presence of multiple bromine atoms leads to complex fragmentation patterns with numerous isotope peaks, requiring careful interpretation of the mass spectral data.

High-resolution mass spectrometry provides accurate mass measurements that confirm the elemental composition of both the molecular ion and fragment ions [45]. This technique is particularly valuable for distinguishing between isobaric species and confirming the proposed fragmentation pathways.

The mass spectrometric behavior of 2,4-Dibromo-6-hydroxybenzonitrile is influenced by the ionization method employed. Electron impact ionization typically produces extensive fragmentation, while softer ionization methods such as electrospray ionization may preserve the molecular ion more effectively [46]. The choice of ionization method depends on the specific analytical requirements and the type of information desired.